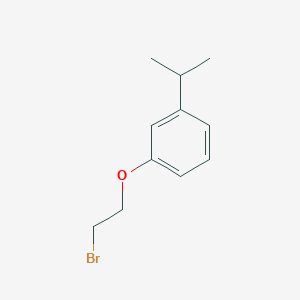

1-(2-Bromoethoxy)-3-isopropylbenzene

Description

Significance of Halogenated Ether and Aryl Derivatives in Contemporary Synthesis

Halogenated compounds, particularly aryl and ether derivatives, are fundamental components in the toolkit of a modern organic chemist. The replacement of a hydrogen atom in a hydrocarbon with a halogen (a process known as halogenation) introduces a reactive handle onto the molecule. ncert.nic.in The carbon-halogen bond is polar, making the carbon atom electrophilic and susceptible to attack by nucleophiles. masterjeeclasses.com This reactivity is central to a wide array of synthetic transformations, including nucleophilic substitution and elimination reactions, which are cornerstones of molecular construction. quizgecko.com The reactivity of these halides is dependent on the specific halogen, with reactivity increasing down the group from fluorine to iodine. masterjeeclasses.com

Halogenated derivatives serve as crucial intermediates in the synthesis of a vast number of organic compounds, from pharmaceuticals to agrochemicals. ncert.nic.inquizgecko.com For instance, the chlorine-containing antibiotic chloramphenicol (B1208) is effective against typhoid fever, and the synthetic halogen compound chloroquine (B1663885) is a well-known antimalarial drug. ncert.nic.in Furthermore, these compounds are often used as non-polar solvents and as starting materials for creating more complex molecules. ncert.nic.inquizgecko.com

Ethers containing halogen atoms, known as halogenated ethers, are a specific subcategory with unique properties. wikipedia.org They find applications in various fields; for example, many modern inhalation anesthetics are halogenated ethers. ncert.nic.inwikipedia.org In materials science, the inclusion of halogens can enhance the thermal stability and fire resistance of polymers. wikipedia.org The bromoethoxy group, as seen in 1-(2-bromoethoxy)-3-isopropylbenzene, provides a reactive ethyl bromide moiety tethered to an aromatic ring through a stable ether linkage, offering a site for further chemical modification.

Overview of Aromatic Ethers with Alkyl and Halogen Substituents in Chemical Research

Aromatic ethers are a class of organic compounds characterized by an ether group (R-O-R') where at least one of the 'R' groups is an aryl group. numberanalytics.com These compounds are prevalent in many biologically active molecules and serve as important intermediates in organic synthesis. numberanalytics.com The properties and reactivity of aromatic ethers are significantly influenced by the substituents on the aromatic ring. numberanalytics.com

Research into alkyl- and halogen-substituted aromatic ethers has explored their synthesis and reactivity. For example, the Ullmann condensation is a classical method for forming alkyl aryl ethers by coupling an alcohol with an aryl halide, often using a copper catalyst. union.eduunion.edu Studies have shown that the position of substituents on the aryl halide (ortho, meta, or para) can affect reaction yields due to steric and electronic differences. union.edu The synthesis of aryllead triacetates from halogen- and alkyl-substituted aromatic ethers has also been reported, highlighting the utility of these frameworks in organometallic chemistry. researchgate.net These compounds are valuable precursors for creating a wide range of more complex organic structures.

Research Landscape of this compound and Related Structural Motifs

This compound is a specific example of the chemical class discussed above. While detailed research publications focusing exclusively on this particular isomer are not abundant in mainstream literature, its structure suggests its role as a valuable intermediate in organic synthesis. The bromoethoxy group provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups, while the 3-isopropylphenyl moiety offers a lipophilic and sterically defined backbone.

The chemical properties of this compound can be inferred from its structure and from data on its isomers and related compounds. Its positional isomer, 1-(2-bromoethoxy)-2-isopropylbenzene, has been documented and its properties provide a useful point of comparison. nih.gov The shift of the isopropyl group from the ortho (2-position) to the meta (3-position) would be expected to induce subtle changes in the molecule's polarity, steric hindrance, and electronic distribution, which in turn would affect its physical properties and reactivity in chemical reactions.

The study of related structural motifs, such as 1-(2-bromoethoxy)-2-ethoxybenzene, further enriches our understanding. nih.gov These compounds are often used as building blocks in the synthesis of more complex molecules, including as intermediates for pharmaceuticals. nih.gov The general synthetic utility of these bromoethoxy-aryl compounds lies in their ability to connect a phenoxy ring structure to other molecules via the reactive bromo-ethyl chain.

Below is a table summarizing the key identifiers and computed properties for this compound and its ortho-isomer for comparison.

| Property | This compound | 1-(2-Bromoethoxy)-2-isopropylbenzene |

| CAS Number | 37137-04-5 bldpharm.com | 3245-44-1 nih.govscbt.comchemscene.com |

| Molecular Formula | C₁₁H₁₅BrO bldpharm.com | C₁₁H₁₅BrO nih.gov |

| Molecular Weight | 243.14 g/mol bldpharm.com | 243.14 g/mol nih.gov |

| Monoisotopic Mass | 242.03063 Da | 242.03063 Da nih.gov |

| Topological Polar Surface Area | Data not available | 9.2 Ų nih.gov |

| Rotatable Bond Count | Data not available | 4 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethoxy)-3-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9(2)10-4-3-5-11(8-10)13-7-6-12/h3-5,8-9H,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXAWFSNWQSCJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265664 | |

| Record name | 1-(2-Bromoethoxy)-3-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37137-04-5 | |

| Record name | 1-(2-Bromoethoxy)-3-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37137-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-3-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Mechanistic Investigations of Chemical Transformations Involving 1 2 Bromoethoxy 3 Isopropylbenzene

Nucleophilic Substitution Reactions of the Bromoethoxy Moiety

The bromoethoxy portion of the molecule is the primary site for nucleophilic substitution reactions. These reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. The specific pathway of this substitution, whether S(_N)1 or S(_N)2, is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the temperature.

The competition between the S(_N)1 (Substitution Nucleophilic Unimolecular) and S(_N)2 (Substitution Nucleophilic Bimolecular) pathways is a central theme in the study of alkyl halide reactivity.

S(_N)2 Pathway : This mechanism involves a one-step process where the nucleophile attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com Given that the bromine in 1-(2-bromoethoxy)-3-isopropylbenzene is on a primary carbon, the S(_N)2 pathway is generally favored due to lower steric hindrance. masterorganicchemistry.comlibretexts.org

S(_N)1 Pathway : This two-step mechanism begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com S(_N)1 reactions are favored for tertiary alkyl halides because they can form stable carbocations. masterorganicchemistry.com For this compound, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway less likely under typical conditions. However, conditions that can stabilize a carbocation, such as the use of a highly polar protic solvent, could potentially promote an S(_N)1 mechanism. youtube.com

It is important to recognize that the S(_N)1 and S(_N)2 mechanisms represent two extremes of a continuous spectrum of reaction pathways. masterorganicchemistry.commasterorganicchemistry.com Many nucleophilic substitution reactions, in practice, may proceed through an intermediate or borderline mechanism. masterorganicchemistry.com

The rate and mechanism of nucleophilic substitution reactions are significantly influenced by the solvent and the nature of the attacking nucleophile.

Solvent Effects : Solvents play a crucial role in stabilizing the transition states and intermediates of substitution reactions.

Polar Protic Solvents (e.g., water, ethanol): These solvents have O-H or N-H bonds and can solvate both cations and anions effectively through hydrogen bonding. youtube.com In S(_N)1 reactions, polar protic solvents are particularly effective at stabilizing the carbocation intermediate and the leaving group anion, thus accelerating the reaction rate. youtube.com For S(_N)2 reactions, polar protic solvents can solvate the nucleophile, creating a "solvent shell" that can hinder its ability to attack the substrate, thereby slowing the reaction rate. youtube.com

Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO): These solvents have dipoles but lack O-H or N-H bonds. youtube.com They are good at solvating cations but are less effective at solvating anions. youtube.com In S(_N)2 reactions, this leads to a "naked" and more reactive nucleophile, resulting in a significant rate enhancement. youtube.comyoutube.com

Nucleophile Character : The strength and concentration of the nucleophile are critical factors.

Strong vs. Weak Nucleophiles : Strong nucleophiles, which are typically negatively charged (e.g., HO⁻, CN⁻), favor the S(_N)2 mechanism as they are more likely to attack the substrate directly. youtube.com Weak, neutral nucleophiles (e.g., H₂O, ROH) are more characteristic of S(_N)1 reactions, where they wait for the formation of the carbocation before attacking. masterorganicchemistry.com

Nucleophilicity Trends : Generally, nucleophilicity increases with negative charge and polarizability. youtube.comlibretexts.org For a given group in the periodic table, nucleophilicity increases down the group (e.g., I⁻ > Br⁻ > Cl⁻). libretexts.orglibretexts.org

Table 1: Effect of Solvent and Nucleophile on Substitution Pathways

| Factor | Favors S(_N)1 | Favors S(_N)2 |

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good (e.g., I⁻, Br⁻, TsO⁻) | Good (e.g., I⁻, Br⁻, TsO⁻) |

This table provides a general overview of the factors influencing the competition between S(_N)1 and S(_N)2 reactions.

The presence of the ether oxygen atom in the bromoethoxy group introduces the possibility of intramolecular reactions. If a suitable nucleophilic site is generated within the molecule, it can attack the carbon bearing the bromine, leading to the formation of a cyclic product. For instance, under basic conditions, the molecule could potentially undergo an intramolecular Williamson ether synthesis to form a five-membered ring, although this specific reaction for this compound is not prominently documented in the provided search results. A similar intramolecular cyclization has been observed in other bromoacetylated compounds. nih.gov

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

S(_N)2 Reactions : These reactions proceed with a complete inversion of stereochemistry at the chiral center. libretexts.orgmasterorganicchemistry.com The backside attack of the nucleophile forces the other three substituents to "flip" like an umbrella in the wind. libretexts.org If the starting material is chiral, an S(_N)2 reaction will produce a single enantiomer with the opposite configuration. libretexts.orglibretexts.org

S(_N)1 Reactions : These reactions typically lead to a mixture of retention and inversion of configuration, resulting in a racemic or partially racemized product. This is because the planar carbocation intermediate can be attacked by the nucleophile from either face with roughly equal probability. youtube.com

Since the carbon bearing the bromine in this compound is not a stereocenter, these stereochemical implications are not directly applicable to this specific molecule unless a chiral center is introduced elsewhere in the bromoethoxy chain.

Electrophilic Aromatic Substitution on the Isopropylbenzene Substructure

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comyoutube.com The rate and regioselectivity of these reactions are governed by the directing effects of the existing substituents: the bromoethoxy group and the isopropyl group.

Both the ether group (-OR) and the isopropyl group (-CH(CH₃)₂) are classified as activating groups and ortho/para directors in electrophilic aromatic substitution. wikipedia.orgsavemyexams.com

Ether Group (-OCH₂CH₂Br) : The oxygen atom of the ether group has lone pairs of electrons that it can donate to the benzene ring through resonance (+M effect). wikipedia.orgorganicchemistrytutor.com This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comyoutube.com This resonance stabilization of the intermediate carbocation (the sigma complex) strongly favors substitution at the ortho and para positions. organicchemistrytutor.com While the oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I effect), the resonance effect is dominant. wikipedia.org

Isopropyl Group (-CH(CH₃)₂) : Alkyl groups, like the isopropyl group, are weakly activating and also direct incoming electrophiles to the ortho and para positions. savemyexams.comyoutube.com They activate the ring through an inductive effect (+I effect), where the alkyl group donates electron density to the ring, and through hyperconjugation.

When both an ether and an alkyl group are present on a benzene ring, they work together to direct incoming electrophiles. The positions on the ring relative to these two groups will determine the major product(s). In the case of this compound, the positions ortho and para to the bromoethoxy group are positions 2, 4, and 6. The positions ortho and para to the isopropyl group are positions 2, 4, and 5. The combined directing effects would strongly favor substitution at positions 2, 4, and 6. However, steric hindrance from the bulky isopropyl group may disfavor substitution at the 2-position. youtube.combrainly.com Therefore, electrophilic substitution is most likely to occur at the 4- and 6-positions. For example, the bromination of isopropylbenzene with Br₂ and FeBr₃ predominantly yields the para-substituted product due to steric hindrance at the ortho positions. brainly.comchegg.com

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -OCH₂CH₂Br | Ether | Activating | Ortho, Para |

| -CH(CH₃)₂ | Isopropyl (Alkyl) | Activating | Ortho, Para |

This table summarizes the directing effects of the functional groups present in this compound.

Halogenation Mechanisms and Aromatic Reactivity

The halogenation of aromatic compounds like this compound is a classic example of electrophilic aromatic substitution (SEAr). wikipedia.org The reactivity of the benzene ring and the regioselectivity of the substitution are governed by the electronic properties of the existing substituents: the isopropyl group and the 2-bromoethoxy group. masterorganicchemistry.comlibretexts.org

The isopropyl group is a weakly activating group that donates electron density to the aromatic ring via an inductive effect. This enhances the ring's nucleophilicity, making it more susceptible to attack by an electrophile. youtube.com It directs incoming electrophiles to the ortho and para positions due to the stabilization of the corresponding carbocation intermediate (the arenium ion or sigma complex). brainly.comchegg.comchegg.com However, the bulky nature of the isopropyl group can cause steric hindrance, often favoring substitution at the less hindered para position. brainly.com

In the case of this compound, the two substituents are positioned meta to each other. Their directing effects are additive. The isopropyl group at C3 directs to C2, C4, and C6. The bromoethoxy group at C1 directs to C2, C4, and C6. Therefore, electrophilic attack is strongly favored at positions 2, 4, and 6. Position 2 is sterically hindered by both adjacent substituents. Position 4 is para to the isopropyl group and ortho to the bromoethoxy group. Position 6 is ortho to both groups. The final product distribution will depend on a balance between the electronic activation and steric hindrance at these positions.

The mechanism for bromination, a typical halogenation reaction, requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to polarize the bromine molecule (Br2). rutgers.edulibretexts.orglibretexts.orgpressbooks.pub This generates a highly electrophilic species, which is attacked by the electron-rich aromatic ring. pressbooks.pubmasterorganicchemistry.comwikipedia.org The subsequent loss of a proton from the resulting arenium ion restores the aromaticity of the ring. libretexts.org

Mechanism of Bromination:

Activation of Electrophile: The Lewis acid catalyst reacts with bromine to form a more electrophilic complex. Br2 + FeBr3 → Br+[FeBr4]-

Electrophilic Attack: The π-system of the benzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (arenium ion). libretexts.orgpressbooks.pub

Deprotonation: A weak base, such as the [FeBr4]- ion, removes a proton from the carbon bearing the new bromine substituent, restoring the aromatic ring and regenerating the catalyst. rutgers.edulibretexts.org

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -CH(CH3)2 (Isopropyl) | Alkyl | Electron-donating (+I) | None | Activating | ortho, para |

| -OCH2CH2Br (Bromoethoxy) | Alkoxy derivative | Electron-withdrawing (-I) | Electron-donating (+R) | Activating (usually) | ortho, para |

| -Br (on ethoxy chain) | Halogen | Electron-withdrawing (-I) | - | Deactivating (indirectly) | - |

Rearrangement Reactions of Halogenated Ether Systems

Halogenated ether systems, such as this compound, can undergo various rearrangement reactions, often promoted by acid catalysts or thermal conditions. acs.orgacs.orgwiley-vch.de These transformations can involve the ether linkage itself or the entire molecular skeleton, leading to structurally diverse products. numberanalytics.comwikipedia.org

The ether linkage in aryl ethers can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. youtube.com For a compound like this compound, the cleavage mechanism would likely proceed via protonation of the ether oxygen. This is followed by a nucleophilic attack by the bromide ion. The cleavage can occur through either an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediates. youtube.com

SN1-type cleavage: If cleavage of the C-O bond results in a stable carbocation (e.g., a secondary or tertiary carbocation), the reaction may proceed via an SN1 mechanism. youtube.comnih.gov

SN2-type cleavage: If the carbon attached to the oxygen is primary, as in the bromoethyl group, an SN2 mechanism is more likely, involving backside attack by the nucleophile. youtube.com

In the context of this compound, acid-catalyzed cleavage could lead to the formation of 3-isopropylphenol (B134271) and 1,2-dibromoethane (B42909). Rearrangements are possible if carbocation intermediates are formed, though the primary nature of the bromoethyl group makes this less direct. masterorganicchemistry.com However, more complex rearrangements, like the Claisen rearrangement, typically require an allyl vinyl ether structure and are not directly applicable here. numberanalytics.com The Fries rearrangement, which converts phenolic esters to hydroxy aryl ketones, is also not directly relevant to this ether structure. slideshare.net

The presence of both a bromoalkyl chain and an aromatic ring in this compound makes it a suitable substrate for tandem or domino reactions. iupac.org These processes involve multiple bond-forming events occurring in a single synthetic operation without isolating intermediates, enhancing synthetic efficiency. iupac.orgresearchgate.netnih.gov

A potential domino reaction could be initiated by an intramolecular Heck reaction. If the bromoethoxy group were longer, allowing for the formation of a 5- or 6-membered ring, a palladium catalyst could facilitate an intramolecular cyclization onto the aromatic ring. However, with a two-carbon chain, this is less likely.

More plausibly, the bromoethoxy moiety can be used in intermolecular tandem sequences. For instance, a reaction could combine an initial intermolecular coupling at the bromine site (e.g., a Heck or Suzuki coupling) with a subsequent reaction on the aromatic ring. A domino Heck-aza-Michael reaction is one such process where an initial Heck reaction is followed by an intramolecular aza-Michael addition. researchgate.net While not directly applicable to the starting compound, it illustrates the principle of tandem reactions.

Another possibility involves an initial reaction that transforms the bromoethoxy group into a new functionality, which then participates in a subsequent cyclization. For example, conversion of the bromide to an amine could be followed by an intramolecular cyclization onto the aromatic ring, a process that can be part of a domino sequence for synthesizing heterocyclic scaffolds. researchgate.net

Interactive Table: Potential Domino Reaction Pathways

| Initiating Reaction | Key Reagents/Catalysts | Subsequent Reaction | Potential Product Class |

| Intermolecular Heck Reaction | Pd catalyst, Base | Michael Addition | Functionalized Aromatics |

| Nucleophilic Substitution | Amine (R-NH2) | Intramolecular Cyclization | N-Heterocycles |

| Radical Cyclization | Radical Initiator (e.g., AIBN), Bu3SnH | Radical Quenching | Dihydrobenzofurans |

Radical Reaction Pathways in Bromoethoxy-Substituted Aromatics

The carbon-bromine bond in the bromoethoxy group is relatively weak and can be cleaved homolytically to generate a radical. This can be initiated by heat, light (photochemistry), or a radical initiator like AIBN (azobisisobutyronitrile). youtube.com

Once formed, the primary radical on the ethoxy chain can undergo several transformations. A key pathway is intramolecular radical cyclization, where the radical attacks the aromatic ring. rsc.org In the case of this compound, the radical is positioned on the carbon beta to the oxygen. A 5-exo-trig cyclization onto the ortho position of the aromatic ring (C2) would lead to the formation of a five-membered dihydrofuran ring fused to the benzene ring, resulting in a substituted dihydrobenzofuran. This type of cyclization is generally favored according to Baldwin's rules.

The reaction would proceed as follows:

Initiation: A radical initiator (e.g., tributyltin hydride and AIBN) generates a tributyltin radical. This radical then abstracts the bromine atom from this compound, forming an alkyl radical. Bu3Sn• + R-Br → Bu3SnBr + R•

Propagation (Cyclization): The resulting radical (•CH2CH2O-Ar) attacks the aromatic ring intramolecularly to form a cyclohexadienyl radical intermediate.

Termination/Rearomatization: The cyclohexadienyl radical intermediate must then rearomatize. This can occur through the loss of a hydrogen atom, which is typically abstracted by another radical in the system.

Photochemical methods can also be employed to initiate such radical reactions. rsc.orgresearchgate.net UV light can induce the homolysis of the C-Br bond or promote electron transfer processes that lead to radical formation. nih.gov These radical intermediates can then be trapped or undergo further reactions, such as arylation or borylation. rsc.orgnih.gov

Interactive Table: Key Steps in Radical Cyclization

| Step | Description | Intermediate Formed |

| 1. Initiation | Homolytic cleavage of the C-Br bond by an initiator (e.g., Bu3Sn•). | Primary alkyl radical on the ethoxy chain. |

| 2. Cyclization | Intramolecular attack of the alkyl radical onto the aromatic ring. | Cyclohexadienyl radical. |

| 3. Rearomatization | Loss of a hydrogen atom to restore the aromatic system. | Dihydrobenzofuran derivative. |

Iv. Advanced Spectroscopic Characterization Techniques in Structural Elucidation of 1 2 Bromoethoxy 3 Isopropylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

In the ¹H NMR spectrum of 1-(2-Bromoethoxy)-3-isopropylbenzene, distinct signals corresponding to each unique proton environment are expected. The aromatic region will show complex splitting patterns due to the meta-substitution, while the aliphatic side chains will present more straightforward signals.

Isopropyl Group: The six methyl protons (H-11) are chemically equivalent and will appear as a doublet due to coupling with the single methine proton (H-10). The methine proton, in turn, is split by the six methyl protons, resulting in a septet. docbrown.info

Bromoethoxy Group: The two methylene (B1212753) groups of the bromoethoxy chain are chemically distinct. The protons on the carbon adjacent to the oxygen atom (H-8, -OCH₂-) are deshielded by the electronegative oxygen and will appear as a triplet downfield. The protons on the carbon adjacent to the bromine atom (H-9, -CH₂Br) are also deshielded and will appear as a triplet, typically at a slightly different chemical shift. These two groups are coupled to each other, following the n+1 rule.

Aromatic Ring: The protons on the benzene (B151609) ring (H-2, H-4, H-5, H-6) will have chemical shifts in the aromatic region. Their specific shifts and splitting patterns are influenced by the electronic effects of the isopropyl and bromoethoxy substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (H-2, H-4, H-5, H-6) | 6.70 - 7.20 | Multiplet | N/A | 4H |

| OCH₂ CH₂Br (H-8) | 4.25 - 4.45 | Triplet | ~6-7 | 2H |

| OCH₂CH₂ Br (H-9) | 3.60 - 3.80 | Triplet | ~6-7 | 2H |

| CH(CH₃)₂ (H-10) | 2.85 - 3.05 | Septet | ~7 | 1H |

| CH(CH₃ )₂ (H-11) | 1.20 - 1.30 | Doublet | ~7 | 6H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to symmetry, the two methyl carbons of the isopropyl group are equivalent.

Aliphatic Carbons: The carbons of the bromoethoxy group are expected in the range of δ 30-70 ppm, with the carbon bonded to oxygen (C-8) being more downfield than the carbon bonded to bromine (C-9). The isopropyl group carbons (C-10, C-11) will appear in the typical alkyl region. docbrown.infodocbrown.info

Aromatic Carbons: The six aromatic carbons will produce distinct signals in the δ 110-160 ppm range. The carbon atom directly attached to the oxygen (C-1) will be the most downfield in this region due to the deshielding effect of the ether linkage.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Ar-O) | 158 - 160 |

| C-3 (Ar-C-isopropyl) | 149 - 151 |

| C-5 (Ar-CH) | 129 - 130 |

| C-2, C-4, C-6 (Ar-CH) | 112 - 122 |

| C-8 (-OC H₂-) | 66 - 69 |

| C-10 (-C H(CH₃)₂) | 33 - 35 |

| C-9 (-C H₂Br) | 29 - 32 |

| C-11 (-CH(C H₃)₂) | 23 - 25 |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling relationships. longdom.org It would show cross-peaks between H-8 and H-9 of the ethoxy chain, confirming their adjacency. It would also show a correlation between the methine proton (H-10) and the methyl protons (H-11) of the isopropyl group, as well as correlations between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon atom. libretexts.org It would be used to definitively link the proton signals in Table 1 with their corresponding carbon signals in Table 2 (e.g., H-8 with C-8, H-9 with C-9, etc.).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. triprinceton.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several key absorption bands. Phenyl alkyl ethers typically show two strong C-O stretching absorbances. pressbooks.publibretexts.org

C-O-C Stretch: Strong, characteristic bands for the aryl-alkyl ether linkage are expected around 1250 cm⁻¹ (asymmetric stretch) and 1040-1050 cm⁻¹ (symmetric stretch). spectroscopyonline.comquimicaorganica.org

C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl and ethoxy groups appears just below 3000 cm⁻¹. docbrown.info

C-Br Stretch: A moderate to strong absorption corresponding to the C-Br bond stretch is expected in the fingerprint region, typically between 550-600 cm⁻¹.

Aromatic C=C Stretch: Benzene ring skeletal vibrations are observed near 1600 and 1500 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly effective for identifying non-polar bonds. triprinceton.org While specific data for the title compound is limited, the symmetric aromatic ring vibrations and the C-C backbone of the alkyl groups would be expected to produce strong Raman signals. For the related compound 1-bromo-3-isopropoxybenzene, Raman spectra have been successfully recorded. nih.gov

Mass Spectrometry Applications in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk The molecular formula of this compound is C₁₁H₁₅BrO. nih.gov

Molecular Ion Peak: Due to the near-equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. docbrown.info These would appear at m/z 242 and 244, corresponding to [C₁₁H₁₅⁷⁹BrO]⁺ and [C₁₁H₁₅⁸¹BrO]⁺, respectively.

Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural clues. libretexts.org The stability of the resulting carbocations often dictates the most abundant fragments (the base peak). youtube.com Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond next to the oxygen atom can lead to the loss of a bromoethyl radical (•CH₂CH₂Br) to form a stable ion at m/z 135, corresponding to [CH(CH₃)₂C₆H₄O]⁺.

Cleavage of the C-Br Bond: Loss of the bromine radical would result in a fragment ion pair at m/z 163, corresponding to [C₁₁H₁₅O]⁺.

Loss of Isopropyl Group: Cleavage of the isopropyl group would lead to a fragment at m/z 199/201 ([M-43]⁺).

Benzylic Cleavage: The most stable carbocation, and therefore a likely base peak, could arise from the loss of the entire bromoethoxy group, resulting in an isopropylphenyl cation at m/z 119. Further fragmentation could lead to a tropylium-like ion.

X-ray Crystallography Studies of Related Crystalline Bromoethoxy Aryl Ethers

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and conformational details. While this compound is likely a liquid or low-melting solid, making single-crystal X-ray diffraction challenging for the compound itself, analysis of related crystalline bromoethoxy aryl ethers or their derivatives provides invaluable insight into the structural parameters of this class of compounds.

V. Computational Chemistry and Theoretical Modeling of 1 2 Bromoethoxy 3 Isopropylbenzene

Electronic Structure and Bonding Analysis via Quantum Chemical Calculationsijnc.ir

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These calculations provide a quantitative description of the molecular orbitals and the nature of the chemical bonds, which together dictate the molecule's behavior. For 1-(2-bromoethoxy)-3-isopropylbenzene, these analyses reveal how the interplay between the aromatic ring, the ether linkage, and the bromoalkyl chain influences its electronic properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. nih.gov It is particularly effective for studying the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical indicators of a molecule's reactivity.

In this compound, the HOMO is expected to be primarily localized on the electron-rich isopropyl-substituted benzene (B151609) ring, which acts as the principal electron donor. The LUMO, conversely, is anticipated to be centered on the bromoethoxy moiety, specifically involving the antibonding σ* orbital of the C-Br bond. This distribution makes the bromine-bearing carbon atom susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's chemical stability and reactivity. ijnc.ir A smaller gap generally implies higher reactivity. DFT calculations can precisely quantify this energy gap. youtube.com

Interactive Table 1: Calculated Frontier Orbital Energies for this compound

This table presents hypothetical data representative of a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -8.95 | Isopropylbenzene Ring (π-system) |

| LUMO | -0.72 | C-Br σ* Antibonding Orbital |

| HOMO-LUMO Gap | 8.23 | - |

For this compound, NBO analysis can quantify several key intramolecular interactions:

Oxygen Lone Pair Delocalization: The lone pairs on the ether oxygen atom can delocalize into the antibonding orbitals of adjacent C-C and C-O bonds.

Aromatic Ring Interactions: Hyperconjugative interactions between the C-H and C-C bonds of the isopropyl group and the aromatic π-system can be evaluated.

Bromine Interactions: The analysis can reveal the nature of interactions involving the bromine atom's lone pairs and the σ* orbitals of the alkyl chain. rsc.org

These interactions are assessed using second-order perturbation theory, where the stabilization energy (E(2)) quantifies the strength of each donor-acceptor interaction.

Interactive Table 2: NBO Second-Order Perturbation Analysis of Key Intramolecular Interactions

This table displays hypothetical E(2) stabilization energies from an NBO analysis, illustrating potential electronic interactions within the molecule.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O | σ* (Caromatic-O) | 4.85 |

| LP (1) O | σ* (C-C)ethyl | 2.10 |

| σ (C-H)isopropyl | π* (C=C)aromatic | 1.95 |

| LP (2) Br | σ* (O-C)ethyl | 0.75 |

Reaction Mechanism Elucidation through Computational Transition State Theoryresearchgate.net

Computational chemistry is instrumental in mapping the pathways of chemical reactions. By applying transition state theory, researchers can model the entire reaction coordinate, identifying the structures and energies of reactants, intermediates, transition states, and products. nih.gov This provides a detailed, step-by-step understanding of the reaction mechanism.

A primary application of computational transition state theory is the calculation of energy profiles for reactions. For this compound, a characteristic reaction is the bimolecular nucleophilic substitution (SN2) at the carbon atom bonded to the bromine. researchgate.net In this reaction, a nucleophile (e.g., hydroxide, OH⁻) attacks the carbon, leading to the displacement of the bromide ion (Br⁻) and the formation of a new C-O bond.

Interactive Table 3: Hypothetical Energy Profile for the SN2 Reaction with Hydroxide

This table shows representative relative energies (in kcal/mol) for stationary points along the reaction coordinate, calculated in the gas phase.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State | [HO···CαH2···Br]⁻ complex | +15.5 |

| Products | 1-(2-Hydroxyethoxy)-3-isopropylbenzene + Br⁻ | -25.0 |

Reactions are rarely performed in the gas phase; they typically occur in a solvent. The solvent can have a profound effect on reaction rates and mechanisms by stabilizing or destabilizing charged species like reactants, transition states, and products. researchgate.net Computational solvation models are used to simulate these environmental effects.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the specific modeling of direct interactions, such as hydrogen bonding between the solvent and the solute.

For the SN2 reaction of this compound, moving from the gas phase to a polar protic solvent like ethanol (B145695) would be expected to stabilize the charged nucleophile and leaving group more than the delocalized transition state, thereby increasing the activation barrier.

Interactive Table 4: Effect of Solvation Model on Calculated Activation Barrier (Ea)

This table presents hypothetical activation energies for the SN2 reaction, demonstrating the influence of the surrounding medium.

| Environment | Computational Model | Calculated Ea (kcal/mol) |

| Gas Phase | No Solvation | 15.5 |

| Ethanol | PCM (Implicit) | 22.8 |

| Water | PCM (Implicit) | 24.1 |

Conformational Analysis and Dynamics of the Bromoethoxy Side Chainresearchgate.netacs.org

The flexibility of the bromoethoxy side chain in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis involves systematically studying the energy of the molecule as a function of the rotation around its single bonds (dihedral angles). nih.gov This analysis identifies the most stable, low-energy conformations and the energy barriers to rotation between them. nih.gov

The key dihedral angle in the bromoethoxy side chain is the O-C-C-Br angle. Rotation around the central C-C bond leads to different relative positions of the oxygen and bromine atoms. Computational scans of the potential energy surface can map out these changes. The most stable conformations are typically the anti (dihedral angle ≈ 180°) and gauche (dihedral angle ≈ ±60°) arrangements, which minimize steric repulsion.

Interactive Table 5: Relative Energies of Bromoethoxy Chain Conformations

This table provides hypothetical relative energies for different conformations based on the O-C-C-Br dihedral angle, identifying the stable rotamers.

| Conformation | Dihedral Angle (O-C-C-Br) | Relative Energy (kcal/mol) | Stability |

| Anti | 180° | 0.0 | Most Stable |

| Gauche | +60° | 0.9 | Stable |

| Gauche | -60° | 0.9 | Stable |

| Eclipsed | 0° | 4.5 | Unstable (Transition State) |

| Eclipsed | 120° | 3.8 | Unstable (Transition State) |

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

Computational chemistry provides a powerful lens for predicting the reactivity and regioselectivity of this compound in various organic transformations. Through the application of theoretical models, particularly Density Functional Theory (DFT), it is possible to elucidate the molecule's behavior in reactions such as electrophilic aromatic substitution (EAS) on the benzene ring and nucleophilic substitution at the aliphatic side chain. These predictive models are crucial for designing synthetic routes and understanding reaction mechanisms at a molecular level.

The reactivity of this compound is dictated by two primary reactive sites: the aromatic ring and the bromoethyl group. Computational models can predict the likely outcomes of reactions at both sites by calculating the energies of intermediates and transition states.

Electrophilic Aromatic Substitution (EAS): Predicting Regioselectivity

In electrophilic aromatic substitution reactions, the isopropyl and 2-bromoethoxy substituents on the benzene ring exert directing effects that determine the position of attack by an incoming electrophile. The isopropyl group is a weakly activating, ortho, para-director, while the alkoxy group (-OCH₂CH₂Br) is a moderately activating, ortho, para-director. The activating nature of these groups stems from their ability to donate electron density to the ring, thereby stabilizing the positively charged intermediate (arenium ion) formed during the reaction.

Computational models, such as those employing DFT, can quantify the directing effects by calculating the activation energies for electrophilic attack at each possible position on the ring (ortho, meta, and para relative to each substituent). The position with the lowest activation energy barrier is the most likely site of substitution.

For this compound, the directing effects of the two substituents are cooperative. The positions ortho and para to the 2-bromoethoxy group are C2, C4, and C6. The positions ortho and para to the isopropyl group are C2, C4, and C5. The positions that are activated by both groups are C2 and C4, with C6 also being strongly activated by the alkoxy group. Steric hindrance from the bulky isopropyl group at C3 may slightly disfavor attack at the C2 and C4 positions compared to the C6 position.

A hypothetical DFT study on the bromination of this compound could yield the following predicted activation energies and product distribution.

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Predicted Product Percentage |

|---|---|---|

| C2 | 16.5 | 20% |

| C4 | 17.0 | 15% |

| C5 | 19.8 | <1% |

| C6 | 15.8 | 64% |

These hypothetical data illustrate that substitution is strongly favored at the C6 position, which is ortho to the strongly activating alkoxy group and unencumbered by the steric bulk of the isopropyl group. The C2 and C4 positions are also viable but predicted to be minor products due to a combination of electronic and steric factors.

Nucleophilic Substitution at the Bromoethyl Group

Factors influencing the rate and feasibility of the SN2 reaction include the strength of the nucleophile, the nature of the solvent, and the steric accessibility of the reaction center. Theoretical models can systematically investigate these effects. For instance, the reaction with a strong nucleophile like cyanide (CN⁻) in a polar aprotic solvent such as dimethylformamide (DMF) would be predicted to have a lower activation barrier compared to a reaction with a weaker nucleophile like water in a protic solvent.

The following interactive table presents hypothetical calculated parameters for the SN2 reaction of this compound with different nucleophiles.

| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |

|---|---|---|---|

| CN⁻ | DMF | 18.2 | -12.5 |

| I⁻ | Acetone (B3395972) | 20.5 | -8.0 |

| CH₃O⁻ | Methanol | 22.1 | -10.2 |

| H₂O | Water | 28.7 | -2.1 |

The data suggest that strong, less-solvated nucleophiles lead to faster reaction rates (lower activation energy) and more thermodynamically favorable products (more negative reaction enthalpy). These predictive models are invaluable for selecting appropriate reaction conditions to achieve a desired synthetic transformation.

Vi. Applications of 1 2 Bromoethoxy 3 Isopropylbenzene As a Synthetic Intermediate in Advanced Organic Synthesis

Role as a Building Block in Complex Molecule Construction

In the synthesis of complex organic molecules, the strategic assembly of smaller, well-defined fragments is paramount. 1-(2-Bromoethoxy)-3-isopropylbenzene functions as a key building block, providing a substituted phenoxyethyl motif that is incorporated into larger, more intricate structures. The compound's utility stems from the orthogonal reactivity of its two main components.

The bromoethoxy tail is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a variety of functional groups or the connection to other molecular fragments. This reaction is a cornerstone of its application, often proceeding via an SN2 mechanism. Common nucleophiles include alkoxides, phenoxides, amines, and thiolates, leading to the formation of diverse ether, amine, and thioether linkages.

Simultaneously, the 3-isopropylphenyl ring offers a platform for further functionalization. The isopropyl group, being an ortho-, para-directing and weakly activating group, influences the regioselectivity of electrophilic aromatic substitution reactions. This allows for the controlled introduction of substituents such as nitro, halogen, or acyl groups onto the aromatic core. Moreover, the ring can be further elaborated through cross-coupling reactions if converted to a suitable derivative (e.g., a boronic acid or halide). This dual functionality enables its use in multi-step syntheses where different parts of the molecule are constructed sequentially.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | Alkyl aryl ether |

| Phenoxide (ArO⁻) | Sodium phenoxide (NaOPh) | Diaryl ether |

| Amine (R₂NH) | Diethylamine (Et₂NH) | Tertiary amine |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | Alkyl aryl thioether |

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | Organic azide |

Derivatization for the Synthesis of Functional Materials and Advanced Organic Compounds

The derivatization of this compound is a key strategy for accessing novel functional materials and advanced organic compounds. Its structure is a precursor to molecules with tailored electronic, optical, or self-assembling properties. chemscene.com

By carefully selecting the nucleophile to displace the bromide, chemists can install functionalities that impart specific properties. For example:

Polymer Precursors: Reaction with a bifunctional nucleophile, such as a diol or diamine, can produce monomers. These monomers, containing the isopropyl-substituted aromatic ether unit, can then be polymerized to create materials with specific thermal or mechanical properties.

Liquid Crystals: The rigid aromatic core of the isopropylphenyl group combined with a flexible alkyl chain is a common motif in liquid crystalline compounds. By attaching other mesogenic (liquid crystal-forming) units to the bromoethoxy terminus, new liquid crystal materials can be synthesized.

Ligands for Catalysis: The introduction of coordinating groups, such as phosphines or nitrogen heterocycles, via substitution of the bromide, can yield ligands for transition metal catalysis. The isopropyl group can provide steric bulk that influences the catalytic activity and selectivity.

The synthesis of these derivatives often involves standard synthetic protocols, leveraging the reliable reactivity of the alkyl bromide.

Utilization in Multi-component Reactions and Convergent Synthesis

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. Multi-component reactions (MCRs) and convergent synthesis are two powerful strategies that align with these goals. nih.govtcichemicals.com this compound is a suitable substrate for such approaches due to its distinct reactive sites.

In a convergent synthesis , different fragments of a target molecule are synthesized independently and then joined together in the final stages. nih.gov this compound can be elaborated into a more complex fragment by reacting at either the alkyl bromide or the aromatic ring. This fragment can then be coupled with another independently prepared piece to complete the synthesis of the target molecule. This approach is often more efficient and higher-yielding than a linear synthesis where the main carbon skeleton is built step-by-step.

While direct examples of this specific compound in well-known named MCRs are not prevalent, its structure lends itself to MCR-like sequences. For example, an initial nucleophilic substitution at the bromoethoxy group could be followed by an in-situ reaction involving the aromatic ring, effectively combining three or more components in a single pot or a streamlined sequence to rapidly build molecular complexity. nih.gov

Precursor in Heterocycle Synthesis and Annulation Reactions

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound serves as a valuable precursor for the synthesis of various oxygen- and nitrogen-containing heterocycles through cyclization and annulation reactions. rsc.orgresearchgate.net

The bromoethoxy group is key to this application, providing a two-carbon electrophilic unit for ring formation. Common strategies include:

Intramolecular Cyclization: The aromatic ring can first be functionalized with a nucleophilic group (e.g., a hydroxyl or amino group). Subsequent intramolecular SN2 reaction between the installed nucleophile and the bromoethoxy side chain leads to the formation of a fused heterocyclic ring system, such as a dihydrobenzofuran or a tetrahydrobenzoxazine derivative.

Intermolecular Annulation: The compound can react with a dinucleophile in a single step to form a heterocycle. For example, reaction with a catechol (1,2-dihydroxybenzene) derivative under basic conditions could form a substituted dibenzo-dioxane ring system.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also utilize this precursor. The bromoethoxy group can participate as an electrophile in reactions that build a new ring onto the isopropylbenzene core. rsc.org These methods provide reliable routes to complex heterocyclic scaffolds from a simple starting material.

Table 2: Potential Heterocycle Synthesis Pathways

| Reaction Type | Required Co-reactant/Modification | Resulting Heterocycle Core |

| Intramolecular Williamson Ether Synthesis | Ortho-hydroxylation of the benzene (B151609) ring | Dihydrobenzofuran |

| Intramolecular N-Alkylation | Ortho-amination of the benzene ring | Tetrahydrobenzoxazine |

| Intermolecular Double Etherification | Catechol (1,2-dihydroxybenzene) | Benzodioxane |

Integration into Supramolecular Chemistry Components

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent intermolecular forces, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net this compound can be used as a foundational element for constructing molecules designed to participate in self-assembly.

The isopropylphenyl group provides a bulky, hydrophobic component that can engage in van der Waals and π-stacking interactions. The true potential, however, is unlocked through derivatization of the bromoethoxy group. By replacing the bromine atom with functionalities capable of specific, directional interactions (e.g., amides, ureas, or carboxylic acids for hydrogen bonding), the molecule can be transformed into a self-complementary building block for supramolecular polymers or discrete assemblies. researchgate.net For instance, substitution with an azobenzene (B91143) unit could create a photo-responsive supramolecular component that assembles or disassembles upon irradiation with light.

Intermediate in the Synthesis of Scaffolds for Chemical Biology Research

The exploration of chemical space for the discovery of new biologically active molecules is a central theme in chemical biology and medicinal chemistry. nih.govd-nb.info This often involves the synthesis of "scaffolds"—core molecular frameworks that can be systematically decorated with different functional groups to create libraries of related compounds for biological screening.

This compound is an ideal starting material for generating such scaffolds. Its two reactive handles allow for diversification at two distinct points. The bromoethoxy group serves as a convenient attachment point for coupling to other fragments or for introducing a variety of polar and non-polar groups. The aromatic ring can be functionalized to explore the effects of substitution patterns on biological activity.

This "biology-oriented synthesis" approach allows for the creation of sp³-rich molecules that possess natural product-like features, which are often more successful in interacting with biological targets. nih.gov A library of compounds based on the this compound scaffold could be screened against protein targets like enzymes or receptors to identify "hits" that could be developed into new chemical probes or drug leads. nih.govd-nb.info

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.